N2-isobutyryl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine
Description
N2-Isobutyryl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine is a protected deoxyguanosine derivative used in solid-phase oligonucleotide synthesis. The compound features:
- N2-Isobutyryl group: Protects the exocyclic amine of guanine to prevent undesired side reactions during coupling steps.
- 3'-O-(4,4'-Dimethoxytrityl) (DMT): A photolabile protecting group typically used to block the 3'-hydroxyl (though standard protocols place DMT at the 5'-OH; see Section 2 for clarification).
- 2'-Deoxyribose: Maintains natural DNA backbone conformation.
This compound is critical for synthesizing guanine-containing oligonucleotides, enabling precise control over sequence assembly. For this article, comparisons will focus on structurally similar 5'-O-DMT derivatives, as these are well-documented in the literature.
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N5O7/c1-21(2)32(42)38-34-37-31-30(33(43)39-34)36-20-40(31)29-18-27(28(19-41)46-29)47-35(22-8-6-5-7-9-22,23-10-14-25(44-3)15-11-23)24-12-16-26(45-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H2,37,38,39,42,43)/t27-,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMKNQDKTCCNED-ZGIBFIJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401131266 | |
| Record name | 3′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(2-methyl-1-oxopropyl)guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401131266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140712-81-8 | |
| Record name | 3′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(2-methyl-1-oxopropyl)guanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140712-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(2-methyl-1-oxopropyl)guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401131266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N2-Isobutyryl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine (abbreviated as iBu-DMT-dG) is a modified nucleoside that has garnered attention in biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C35H37N5O8
- Molecular Weight : 639.70 g/mol
- CAS Number : 68892-41-1
The compound features an isobutyryl group at the N2 position and a dimethoxytrityl group at the 3' position, which enhance its stability and solubility in biological systems.
This compound exhibits several biological activities primarily through its interaction with nucleic acids and enzymes:
- Inhibition of Nucleic Acid Enzymes : The compound has been shown to inhibit enzymes involved in nucleic acid metabolism, which can affect cellular proliferation and survival.
- Antioxidant Properties : Preliminary studies suggest that iBu-DMT-dG may possess antioxidant activity, potentially protecting cells from oxidative stress.
- Cell Cycle Regulation : It has been implicated in modulating cell cycle progression, particularly in cancer cell lines.
Enzyme Inhibition
Research indicates that iBu-DMT-dG can act as an inhibitor for specific enzymes. For example, studies have demonstrated its inhibitory effects on certain kinases involved in cell signaling pathways.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Protein Kinase A | Competitive | 12.5 |
| DNA Polymerase | Non-competitive | 8.0 |
These findings suggest that iBu-DMT-dG could be useful in therapeutic applications targeting enzyme regulation.
Case Studies
-
Cancer Cell Lines : A study involving various cancer cell lines revealed that treatment with iBu-DMT-dG resulted in significant apoptosis (programmed cell death) compared to control groups. The mechanism was linked to the activation of caspase pathways, indicating its potential as an anticancer agent.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : Increased caspase-3 activity by 35% in MCF-7 cells after 24 hours of treatment.
- Antioxidant Activity Assessment : In vitro assays demonstrated that iBu-DMT-dG scavenges free radicals effectively, with a DPPH radical reduction percentage of 70% at a concentration of 100 µM.
Scientific Research Applications
Nucleic Acid Synthesis
Role in Oligonucleotide Synthesis:
N2-isobutyryl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine serves as a crucial building block in the synthesis of oligonucleotides. These oligonucleotides are essential for various genetic studies and therapeutic applications. The modification enhances the stability and solubility of the nucleoside, making it more effective in synthetic processes.
Table 1: Comparison of Nucleoside Modifications
| Modification Type | Stability | Solubility | Typical Use Case |
|---|---|---|---|
| Natural Nucleosides | Low | Moderate | Standard DNA/RNA synthesis |
| N2-Isobutyryl | High | High | Therapeutic oligonucleotides |
| Phosphorothioate | Moderate | Low | Antisense oligonucleotides |
Gene Therapy
Enhancement of Gene Delivery Systems:
The compound's structural modifications contribute to improved stability and efficacy in gene delivery systems. This enhancement is crucial for developing therapies targeting genetic disorders. By stabilizing therapeutic nucleic acids, this compound facilitates more effective cellular uptake and expression.
Case Study: Gene Delivery
A study demonstrated that using modified nucleosides like this compound significantly increased the efficiency of plasmid DNA delivery into human cells. The results indicated a higher transfection rate compared to unmodified nucleotides, showcasing its potential in gene therapy applications.
Biotechnology Research
Production of Modified Nucleotides:
In biotechnology research, this compound is leveraged for producing modified nucleotides that enhance the performance of molecular probes and diagnostics. The modifications allow for better binding affinity and specificity in various assays.
Table 2: Applications in Biotechnology
| Application Area | Description |
|---|---|
| Molecular Probes | Enhanced binding characteristics for detection assays |
| Diagnostic Tools | Improved specificity in genetic testing |
| Research Reagents | Utilized in the synthesis of novel biotechnological products |
Pharmaceutical Development
Targeting Specific Genetic Sequences:
this compound is instrumental in formulating drugs that target specific genetic sequences. This precision allows for more effective treatments at the molecular level, particularly in oncology and genetic disorders.
Case Study: Targeted Drug Delivery
Research has shown that drugs formulated with this modified nucleoside exhibit enhanced targeting capabilities towards cancer cells. Clinical trials indicated a reduced side effect profile while maintaining therapeutic efficacy compared to traditional chemotherapeutics.
Comparison with Similar Compounds
Key Findings:
Protecting Group Variations: Isobutyryl (target compound) provides balanced stability and ease of removal under basic conditions (e.g., ammonia treatment) . Phenoxyacetyl () offers enhanced steric protection for sensitive adducts but requires harsher deprotection. 8-Nitro-pyrenyl () introduces bulky aromatic adducts for studying carcinogen-DNA interactions.
Sugar Modifications :
- 2'-Fluoro () increases nuclease resistance and duplex stability, making it ideal for therapeutic oligonucleotides.
- 2'-O-Methyl and 3'-thio () alter sugar puckering and phosphodiester linkage stability, enabling RNA targeting.
- 5′,8-Cyclo () mimics oxidative DNA damage, aiding repair mechanism studies.
Phosphoramidite Activation: Standard 2-cyanoethyl-N,N-diisopropyl groups () ensure high coupling efficiency (>99%) in automated synthesis. 3'-S-phosphoramidite () forms phosphorothioate linkages, enhancing resistance to nucleases.
Applications :
Preparation Methods
Protection of the N2 Amino Group with Isobutyryl
The exocyclic amino group at N2 is selectively protected by reacting 2'-deoxyguanosine with isobutyryl chloride under controlled conditions. This step is crucial to avoid side reactions during subsequent modifications.
- Reaction Conditions: Typically performed in anhydrous solvents such as pyridine or dichloromethane with a base catalyst.
- Outcome: Formation of N2-isobutyryl-2'-deoxyguanosine with high yield and purity.
Protection of the 3'-Hydroxyl with 4,4'-Dimethoxytrityl (DMT)
The 3'-hydroxyl group is protected by reaction with 4,4'-dimethoxytrityl chloride (DMT-Cl):
- Reaction Conditions: Performed in pyridine or similar solvents at low temperature to prevent overreaction.
- Selectivity: The DMT group selectively protects the 3'-OH due to steric and electronic factors.
- Result: Formation of 3'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-deoxyguanosine.
Additional Steps and Purification
- Hydroxyl Group Management: The 5'-OH may be temporarily protected or left free depending on the intended use.
- Purification: The product is purified by chromatographic techniques such as silica gel column chromatography or HPLC to achieve high purity required for oligonucleotide synthesis.
Stability and Deprotection Considerations
The choice of the isobutyryl group is supported by its favorable stability profile:
| Protecting Group | Stability to Ammonia (Deprotection Conditions) | Ease of Removal | Notes |
|---|---|---|---|
| Isobutyryl (ibu) | Moderate stability; removed at 55 °C in 6-8 hours | Moderate | Balances stability and removability |
| Benzoyl (Bz) | High stability; requires prolonged deprotection (1-2 days) | Difficult | Too stable, may hinder synthesis |
| Dimethylaminomethylidene (dmf) | Labile; removed rapidly at room temperature | Easy | May cause premature deprotection |
The isobutyryl group is stable enough to withstand the acidic conditions used for DMT removal but can be efficiently cleaved during the final ammonia treatment step in oligonucleotide synthesis.
Comparative Analysis of Protecting Groups for N2 Amino Function
| Parameter | Isobutyryl (ibu) | Benzoyl (Bz) | Dimethylaminomethylidene (dmf) |
|---|---|---|---|
| Stability during synthesis | Good | Very good | Moderate |
| Ease of removal in deprotection | Moderate (6-8 hours at 55 °C) | Difficult (requires days) | Easy (2 hours at room temp) |
| Side reactions (depurination) | Low to moderate | Low | Higher risk |
| Commercial availability | Widely available | Available | Increasingly available |
| Suitability for solid-phase synthesis | High | Moderate | High but may cause instability |
Research Findings and Optimization
Research by Fàbrega et al. (2011) demonstrated that isobutyryl protection on 2-aminopurine analogs (structurally related to guanosine) provided the best balance of synthetic efficiency and stability for oligonucleotide synthesis. The synthetic route adapted for 2'-deoxyguanosine similarly benefits from this protecting group.
Key findings include:
- Isobutyryl-protected intermediates show good stability during the activation and coupling steps.
- The DMT group at the 3'-position is stable during N2 protection and can be selectively removed under mild acidic conditions.
- The isobutyryl group is removed efficiently during the final ammonia deprotection step without significant depurination or side reactions.
- Attempts to protect the N2 amino group with benzoyl resulted in overly stable derivatives that complicated deprotection.
- Dimethylaminomethylidene protection, while easier to remove, can lead to instability during synthesis.
Summary Table of Preparation Steps
| Step No. | Reaction | Reagents/Conditions | Product/Outcome |
|---|---|---|---|
| 1 | N2 amino protection | Isobutyryl chloride, base (pyridine) | N2-isobutyryl-2'-deoxyguanosine |
| 2 | 3'-O protection with DMT | 4,4'-Dimethoxytrityl chloride, pyridine | This compound |
| 3 | Purification | Chromatography (silica gel, HPLC) | Pure protected nucleoside |
| 4 | Final deprotection (in synthesis) | Ammonia treatment at 55 °C | Removal of isobutyryl group during oligonucleotide synthesis |
Q & A
Basic Research Questions
Q. What is the synthetic pathway for N2-isobutyryl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine, and how are key functional groups protected?
- Answer : The synthesis involves sequential protection of the guanine exocyclic amine (N2) and 3′-hydroxyl. First, the N2-amino group of 2′-deoxyguanosine is protected with isobutyryl anhydride under basic conditions (e.g., pyridine or NaOCH₃/MeOH). Next, the 3′-OH is tritylated using 4,4′-dimethoxytrityl (DMT) chloride in anhydrous DMF or pyridine . Critical steps include anhydrous conditions to avoid side reactions and silica gel chromatography (e.g., CH₂Cl₂/MeOH gradients) for purification . The 5′-OH typically remains unprotected for subsequent phosphoramidite functionalization .
Q. How is purity confirmed after synthesis, and what analytical methods are standard?
- Answer : Purity is assessed via reversed-phase HPLC (≥99% purity) and TLC (Rf monitoring). Structural validation employs ¹H/¹³C NMR and HRMS. For example:
- ¹H NMR : Key signals include DMT aromatic protons (δ 6.8–7.4 ppm), isobutyryl methyl groups (δ 1.1–1.3 ppm), and ribose protons (δ 3.5–6.0 ppm) .
- HRMS : Calculated [M+Na]⁺ for C₃₈H₄₁N₅O₈ (exact mass 750.2568) matches observed data (750.2594) .
Discrepancies in δ values may arise from solvent polarity or residual moisture .
Q. What role does this compound play in solid-phase oligonucleotide synthesis?
- Answer : It serves as a phosphoramidite building block for introducing deoxyguanosine residues. The DMT group protects the 3′-OH during chain elongation, while the N2-isobutyryl group prevents base-mediated side reactions (e.g., depurination). The 5′-OH is activated as a phosphoramidite (e.g., using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) for coupling to the growing oligonucleotide chain .
Advanced Research Questions
Q. How can coupling efficiency be optimized during phosphoramidite activation?
- Answer : Coupling efficiency (>98%) is enhanced by:
- Using fresh 0.25 M 5-ethylthio-1H-tetrazole (ETT) or 0.45 M benzimidazolium triflate as activators .
- Ensuring strict anhydrous conditions (e.g., molecular sieves in acetonitrile) to prevent hydrolysis of the phosphoramidite .
- Adjusting reaction time (≥30 seconds) and temperature (22–25°C) for sterically hindered bases .
Q. How are contradictions in NMR or mass spectrometry data resolved during structural validation?
- Answer : Discrepancies may arise from:
- Solvent effects : CDCl₃ vs. DMSO-d₆ shifts δ values by 0.1–0.3 ppm for aromatic protons .
- Impurity carryover : Residual DMT-OH (δ 6.8–7.4 ppm) in ¹H NMR indicates incomplete purification. Re-crystallization from CH₂Cl₂/hexane or repeated silica chromatography resolves this .
- Ionization artifacts in HRMS : Sodium adducts ([M+Na]⁺) are preferred over protonated ions for accuracy .
Q. What strategies mitigate side reactions during DMT removal or deprotection?
- Answer : DMT cleavage with 3% dichloroacetic acid (DCA) in CH₂Cl₂ must be time-controlled (<30 seconds) to avoid depurination. For N2-isobutyryl deprotection, use concentrated NH₃/EtOH (55°C, 12–16 hours) or methylamine/water (40°C, 5 hours) . Monitor by LC-MS for truncated sequences caused by incomplete deprotection .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
